molecular formula C7H10N6 B2606111 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine CAS No. 1251129-84-6

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No. B2606111
CAS RN: 1251129-84-6
M. Wt: 178.199
InChI Key: ZYGMTGWGVKSBNF-UHFFFAOYSA-N
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Description

The compound “1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine” is a derivative of 1,2,4-triazole . It has a molecular weight of 126.16 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structures of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, during the investigation of Ru complexes with 2- (N-methyl- 1H -1,2,4-triazol-5-yl)pyridine, it was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .

Scientific Research Applications

Environmental Science and Pollution Research

This compound has been used as a marker of 1,1-dimethylhydrazine exposure in plants . It forms at all contaminant concentrations in an extremely short period and has the highest intensity and reproducibility among the detected 1,1-dimethylhydrazine transformation products in plant tissues .

Crystallography

The crystal structure of this compound has been studied . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, which can guide its applications in various fields.

Medicinal Chemistry

1,2,3-triazoles, which are part of the structure of this compound, have been a source of inspiration for medicinal chemists due to their ability to bind with various enzymes through hydrogen bonding, rigidity, and stability .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They have been used in the development of new therapeutic agents due to their diverse biological activities.

Organic Synthesis

1,2,3-triazoles are also used in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . They can be used in the design and synthesis of new polymers with unique properties.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used for the construction of supramolecular architectures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is important in the development of targeted drug delivery systems and diagnostic tools.

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, the nitro group of a similar compound mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .

Safety and Hazards

Safety information for similar compounds is available. For example, Methyl-1H-1,2,4-triazole-3-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform .

properties

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGMTGWGVKSBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

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